1H-Indole-2,3-dione, 1-(2-oxopropyl)-

Descripción general

Descripción

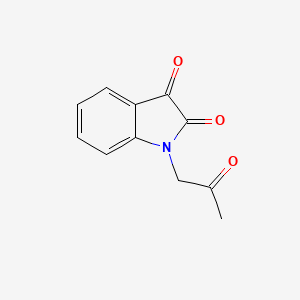

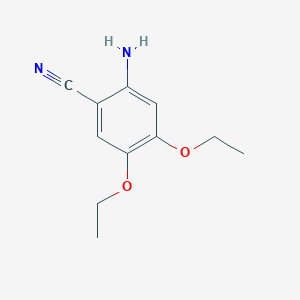

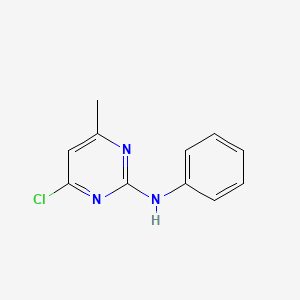

“1H-Indole-2,3-dione, 1-(2-oxopropyl)-” is a chemical compound with the molecular weight of 203.2 . It is also known as 1-(2-oxopropyl)-1H-indole-2,3-dione .

Synthesis Analysis

The synthesis of 1H-Indole-2,3-dione and its complexes has been studied in various contexts . For instance, several 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations were optimized at the B3LYP/6-311G (d,p) level .Molecular Structure Analysis

The molecular structure of 1H-Indole-2,3-dione, 1-(2-oxopropyl)- has been analyzed in several studies . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .Chemical Reactions Analysis

The chemical reactions involving 1H-Indole-2,3-dione, 1-(2-oxopropyl)- are complex and varied. For example, a theoretical study on 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations has been conducted .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Indole-2,3-dione, 1-(2-oxopropyl)- include a molecular weight of 203.2 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthetic Versatility and Heterocyclic Compound Synthesis

Isatins, including 1H-Indole-2,3-dione, are synthetically versatile substrates that are extensively used for the synthesis of a wide array of heterocyclic compounds, such as indoles and quinolines. These compounds serve as raw materials for drug synthesis, leveraging their capability to modulate biochemical processes within mammalian tissue. Over the past few decades, there have been significant advances in utilizing isatins for organic synthesis, highlighting their biological and pharmacological properties (S. J. Garden & Â. C. Pinto, 2001).

Chemosensory Applications

1H-Indole-2,3-dione has shown promising applications as a chemosensor agent, especially for selective detection of Fe3+ ions. Its structural features, including amide and carbonyl functional groups, enable it to bind and chelate metal ions effectively. This compound exhibits a high sensing capability, demonstrated by a significant enhancement of absorption peaks in the ultraviolet region upon interaction with Fe3+ ions. This characteristic underlines its potential as a platform for developing fluorescent chemosensors for metal ion detection (M. R. G. Fahmi et al., 2019).

Crystallography and Molecular Structure Analysis

The crystal structure analysis of 1H-Indole-2,3-dione derivatives provides insights into their molecular conformation and interactions. For instance, the crystal structure of a supramolecular system containing 1H-Indole-2,3-dione 1-(2-oxopropyl)-3-ethylene ketal reveals hydrogen bond-mediated linkages between molecules, contributing to the understanding of their structural dynamics and potential applications in material science (O. Radul et al., 2005).

Anticancer Potential

Indole derivatives, including 1H-Indole-2,3-dione, have been explored for their anticancer potential. The structural versatility of indole serves as a foundation for designing and developing novel anticancer agents. The synthesis of bioactive heterocycles using indole derivatives has paved the way for developing effective targets against various cancer types (H. Sachdeva et al., 2020).

Anticorrosion and Antibacterial Properties

Indole-2,3-dione derivatives have been reported to exhibit significant antibacterial activities. Additionally, these compounds, containing functional electronegative groups and aromatic rings, have been found to be efficient as corrosion inhibitors for metals in various solutions. This dual functionality highlights the compound's utility in materials science, particularly in protective coatings and antimicrobial applications (Yanhong Miao, 2014).

Mecanismo De Acción

Target of Action

Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit enzymes such as acetylcholine esterase (AChE), which is crucial in the treatment of Alzheimer’s disease .

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The indole nucleus is known to enhance the bioavailability of medicinal compounds .

Result of Action

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The stability and efficacy of similar compounds, such as indole derivatives, can be influenced by factors such as ph, temperature, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

Indoline derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 1-(2-Oxopropyl)indoline-2,3-dione may interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

Some indoline-2,3-dione derivatives have shown promising inhibitory activity against acetylcholine esterase (AChE), a key enzyme in Alzheimer’s disease . Additionally, some compounds exhibited strong cytotoxicity against human cancer cell lines .

Molecular Mechanism

It is known that indoline derivatives can bind with high affinity to multiple receptors . This suggests that 1-(2-Oxopropyl)indoline-2,3-dione may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that indoline derivatives can exhibit different effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of indoline derivatives can vary with different dosages .

Metabolic Pathways

It is known that indole, a related compound, is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .

Transport and Distribution

It is known that indoline derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that indoline derivatives can be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

1-(2-oxopropyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)6-12-9-5-3-2-4-8(9)10(14)11(12)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUROUHQGKHFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398399 | |

| Record name | 1H-Indole-2,3-dione, 1-(2-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70097-14-2 | |

| Record name | 1H-Indole-2,3-dione, 1-(2-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3,4-Dichlorobenzyl)sulfonyl]amino}benzoic acid](/img/structure/B3056204.png)

![4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid](/img/structure/B3056213.png)

![tributyl-[6-(tributylazaniumyl)hexyl]azanium;bromide](/img/structure/B3056218.png)